2,5-Dimethoxytetrahydrofuran
Overview
Description
2,5-Dimethoxytetrahydrofuran, also known as this compound, is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7911. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalysis and Reaction Mechanisms
- 2,5-Dimethoxytetrahydrofuran demonstrates unique behavior in reactions involving water-soluble rhodium catalysts, undergoing hydrogenation rather than expected hydroformylation, indicating water in the coordination sphere of rhodium. This insight is crucial for understanding metal behavior in micellar and vesicular structures in biphasic catalysis (Bischoff & Kant, 2000).
Synthetic Utility in Organic Chemistry
- It serves as a valuable synthetic equivalent for 2(5H)-furanone derivatives, enabling the formation of complex, biologically significant compounds in a single step with high yields (Garzelli, Samaritani, & Malanga, 2008).
- The compound has been extracted from Hemerocallis fulva var. kwanso, leading to the discovery of fulvanol, a compound structurally similar to the tetrofuranose apiose (Konishi, Inoue, Kiyosawa, & Fujiwara, 1996).
Electrochemical Synthesis and Electrosynthesis
- Electrosynthesis of this compound can be achieved using a thin layer flow cell without added electrolyte, demonstrating an efficient synthetic route (Horii, Atobe, Fuchigami, & Marken, 2005).
NMR Spectroscopic Studies
- NMR spectroscopy has been used to study the configurational isomers of this compound, providing insights into its structural properties (Aito, Matsuo, & Aso, 1967).
Catalytic Applications in Organic Synthesis
- This compound reacts with amino derivatives in aqueous media using MCM-41-SO3H, showcasing an environmentally friendly synthesis of N-substituted pyrroles (Ghafuri, Emami, & Dekamin, 2016).
Cyclization Reactions and Synthesis of Novel Compounds
- The compound participates in cyclization reactions to form 3-alkylcatechols and has potential in synthesizing various functionalized compounds (Miyakoshi & Togashi, 1990).
Crosslinking Agent for Chitosan
- It acts as a temperature-controlled gelation agent for chitosan in aqueous solutions, with potential applications in biotechnology and materials science (Johnson, Dunstan, & Franks, 2004).
Safety and Hazards
2,5-Dimethoxytetrahydrofuran is flammable and vaporizes easily . It is harmful if swallowed and causes skin and eye irritation . It may cause respiratory irritation and is fatal if inhaled . It should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .
Mechanism of Action
Target of Action
2,5-Dimethoxytetrahydrofuran primarily targets primary amines . It reacts with primary amines in a process called sonochemical heterocyclization , which is facilitated by a catalyst .
Mode of Action
The compound interacts with its targets through a sonochemical heterocyclization process . This reaction is carried out between 2,5-dimethoxy tetrahydrofuran and primary amines under ultrasound irradiation . The result of this interaction is the formation of N-substituted pyrrole derivatives .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of pyrroles . Pyrroles are fundamental structural components in various classes of natural and biologically important compounds such as coenzymes, porphyrins, bile pigments, and alkaloids .
Result of Action
The molecular result of the action of this compound is the formation of N-substituted pyrrole derivatives . These derivatives have diverse biological activities and are used as intermediates in organic reactions .
Action Environment
The action of this compound is influenced by the presence of a catalyst and the application of ultrasound irradiation . The reaction is carried out in water under green conditions , indicating that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and pressure.
Properties
IUPAC Name |
2,5-dimethoxyoxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-7-5-3-4-6(8-2)9-5/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFISDBXSWQMOND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(O1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862378 | |
Record name | Furan, tetrahydro-2,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
696-59-3 | |
Record name | 2,5-Dimethoxytetrahydrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=696-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furan, tetrahydro-2,5-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethoxytetrahydrofuran | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7911 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Furan, tetrahydro-2,5-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Furan, tetrahydro-2,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-2,5-dimethoxyfuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.726 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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